molecular formula C16H21N5O3 B2364057 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320382-47-4

3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2364057
CAS No.: 2320382-47-4
M. Wt: 331.376
InChI Key: AZDGCCFWCGFNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex chemical compound characterized by its unique structure comprising several functional groups and aromatic rings. It is part of a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine due to their ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step generally starts with the formation of the core pyrimidine structure, followed by functionalization at various positions.

Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. The specific methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of reactions, including:

  • Oxidation: : The presence of methyl groups makes it susceptible to oxidation under certain conditions.

  • Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.

  • Substitution: : Various substitution reactions are possible, particularly involving the aromatic rings.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but typically involve modifications to the pyrimidine or piperidine rings.

Scientific Research Applications

3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

  • Chemistry: : Used as a building block for more complex chemical synthesis.

  • Biology: : Investigated for its potential interactions with biological molecules and pathways.

  • Medicine: : Explored for its potential therapeutic effects in treating various conditions.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Compared to similar compounds, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structure and functional groups, which provide specific reactivity and interaction profiles. Other similar compounds may include various substituted pyrimidines and piperidines, each with their own unique properties and applications.

Properties

IUPAC Name

3-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-7-14(18-10-17-11)24-9-12-3-5-21(6-4-12)13-8-15(22)20(2)16(23)19-13/h7-8,10,12H,3-6,9H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDGCCFWCGFNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N(C(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.